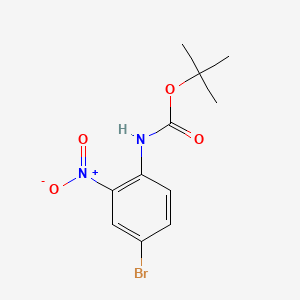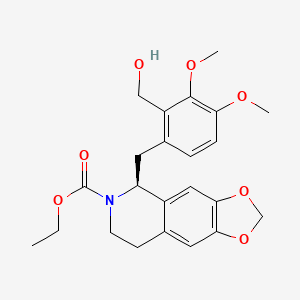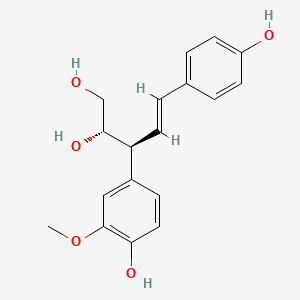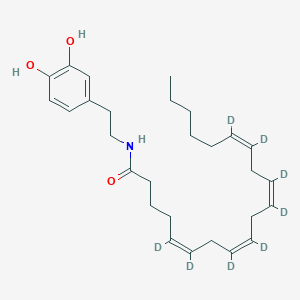
Ácido Araquidónico-biotina
Descripción general
Descripción
- El Ácido araquidónico-biotina es un complejo molecular que combina el ácido araquidónico (AA) con la biotina.
- El ácido araquidónico, un ácido graso poliinsaturado crucial, es un componente de las membranas celulares, que imparte fluidez y flexibilidad.
- La biotina, una molécula pequeña, se usa comúnmente para etiquetar y analizar biomoléculas .
Aplicaciones Científicas De Investigación
Química: El ácido araquidónico-biotina sirve como una sonda de afinidad para las proteínas de unión al ácido araquidónico (como las proteínas de unión a ácidos grasos).
Biología: Ayuda a dilucidar la señalización y el transporte del ácido araquidónico libre dentro de las células.
Medicina: Su papel en la inflamación y la señalización celular lo hace relevante para el desarrollo de fármacos.
Mecanismo De Acción
- Los efectos del ácido araquidónico-biotina están relacionados con sus interacciones con los socios de unión a proteínas.
- Permite la detección de complejos de ácido araquidónico, arrojando luz sobre sus mecanismos de señalización y transporte.
Análisis Bioquímico
Biochemical Properties
Arachidonic Acid-biotin plays a significant role in biochemical reactions. It is designed to allow Arachidonic Acid to be detected in complexes with protein binding partners such as fatty acid binding proteins . The nature of these interactions involves the binding of Arachidonic Acid-biotin to these proteins, enabling the detection and analysis of Arachidonic Acid’s role in various biochemical processes .
Cellular Effects
Arachidonic Acid-biotin influences cell function by participating in cell signaling and inflammation processes . Its role in these processes can impact gene expression and cellular metabolism, altering the function and behavior of cells .
Molecular Mechanism
At the molecular level, Arachidonic Acid-biotin exerts its effects through binding interactions with biomolecules. It can influence enzyme activity, potentially leading to changes in gene expression . The exact mechanism of action of Arachidonic Acid-biotin is complex and involves multiple interconnected pathways .
Temporal Effects in Laboratory Settings
The effects of Arachidonic Acid-biotin can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function is crucial for understanding its role in biochemical reactions .
Dosage Effects in Animal Models
The effects of Arachidonic Acid-biotin can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects and potential toxic or adverse effects at high doses, is important for its safe and effective use .
Metabolic Pathways
Arachidonic Acid-biotin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Arachidonic Acid-biotin is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Arachidonic Acid-biotin can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas: El ácido araquidónico-biotina se puede sintetizar conjugando el ácido araquidónico con la biotina.
Condiciones de reacción: Las condiciones sintéticas específicas pueden variar, pero el enfoque general implica el acoplamiento de las dos moléculas.
Producción industrial: La información sobre los métodos de producción industrial a gran escala es limitada.
Análisis De Reacciones Químicas
Reacciones experimentadas: El ácido araquidónico-biotina puede participar en diversas reacciones, como oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Estas reacciones a menudo implican enzimas, cofactores y condiciones de reacción específicas.
Productos principales: Los productos formados dependen del tipo de reacción y las condiciones específicas.
Comparación Con Compuestos Similares
Unicidad: La singularidad del ácido araquidónico-biotina radica en su combinación de AA y biotina.
Compuestos similares: Si bien la información sobre compuestos similares es escasa, existen otros conjugados de ácidos grasos y derivados lipídicos.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSWRMECJXHSJ-QYXQEGSISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347575 | |
| Record name | Arachidonic acid-biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217901-28-4 | |
| Record name | Arachidonic acid-biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions arachidonic acid and biotin metabolism as being affected by gold nanoparticles. Could a potential link exist between arachidonic acid and biotin in the context of gold nanoparticle exposure?
A: While the study itself doesn't directly investigate a specific "arachidonic acid-biotin" compound or interaction, it highlights how both metabolic pathways are independently perturbed by gold nanoparticle exposure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)

![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)

![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)






